molecular formula C22H21N3O6 B11342579 N-(3,4-dimethoxybenzyl)-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11342579
M. Wt: 423.4 g/mol
InChI Key: NRGWRDYNAMGARX-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes methoxy, nitro, and pyridine functional groups

Properties

Molecular Formula

C22H21N3O6

Molecular Weight

423.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-nitrophenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H21N3O6/c1-29-19-11-6-16(13-20(19)30-2)14-24(21-5-3-4-12-23-21)22(26)15-31-18-9-7-17(8-10-18)25(27)28/h3-13H,14-15H2,1-2H3

InChI Key

NRGWRDYNAMGARX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the methylation of 3,4-dihydroxybenzaldehyde to form 3,4-dimethoxybenzaldehyde.

    Nitrophenoxy Intermediate: The next step involves the nitration of phenol to produce 4-nitrophenol, which is then converted to 4-nitrophenoxy acetic acid.

    Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the nitrophenoxy acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Halogenation with bromine (Br2) in the presence of a Lewis acid like iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(3,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Applications: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenethyl)-2-(4-methoxyphenyl)acetamide
  • N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • N-(3,4-Dimethoxyphenyl)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide

Uniqueness

N-[(3,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide is unique due to the presence of both nitro and pyridine groups, which confer distinct chemical reactivity and biological activity compared to similar compounds

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